Methyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a thienopyridine core, which is often associated with biological activity, making it a subject of interest for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate typically involves multiple steps:
Formation of the Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions.
Introduction of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Sulfamoylation: The bis(2-methoxyethyl)sulfamoyl group is added through a sulfamoylation reaction, typically using a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Esterification: The final step involves esterification to form the methyl ester, often using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfamoyl group, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the thienopyridine core is known for its potential pharmacological activities. Compounds with this core structure have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Medicine
In medicine, derivatives of this compound could be explored as potential drug candidates. The presence of the sulfamoyl group suggests possible enzyme inhibition properties, which could be useful in designing inhibitors for specific biological targets.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.
Mechanism of Action
The mechanism of action for compounds like Methyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate often involves interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-6-ethyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate: Similar structure with an ethyl group instead of a methyl group.
Methyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate: Contains a propan-2-yl group, offering different steric and electronic properties.
Uniqueness
The uniqueness of Methyl 2-{4-[bis(2-methoxyethyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the thienopyridine core, combined with the sulfamoyl and benzamido groups, makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O7S2/c1-25-10-9-18-19(15-25)34-22(20(18)23(28)33-4)24-21(27)16-5-7-17(8-6-16)35(29,30)26(11-13-31-2)12-14-32-3/h5-8H,9-15H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKKSPCLEOYEEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O7S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.